REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].[OH:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]#[N:22])=[CH:16][CH:15]=1.[CH:23]1([CH2:29]Br)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[Na+].[Cl-]>C(OCC)(=O)C.CN(C)C=O>[CH:23]1([CH2:29][O:13][C:14]2[CH:19]=[CH:18][C:17]([CH2:20][C:21]#[N:22])=[CH:16][CH:15]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1 |f:0.1.2,3.4.5,8.9|
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
18.26 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CBr
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred under nitrogen atmosphere at room temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L round bottom flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained for one week at this temperature under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was partitioned between equal volumes of hexane and 25% aqueous NaOH
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)COC1=CC=C(C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |